Difenpiramide

概要

説明

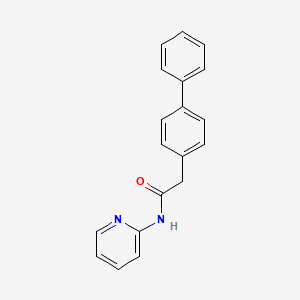

ジフェンピラミドは、鎮痛および抗炎症作用で知られる非ステロイド性抗炎症薬(NSAID)です。 化学的にはモノカルボン酸アミドに分類され、具体的にはビフェニル-4-イル酢酸のカルボキシル基と2-アミノピリジンのアミノ基との形式的な縮合によって得られます .

2. 製法

合成経路と反応条件: ジフェンピラミドの合成は、ビフェニル-4-イル酢酸と2-アミノピリジンの反応を含みます。この反応は、通常、アミド結合の形成を促進するために脱水剤の存在下で行われます。 反応条件は、多くの場合、酸化を防止するために高温と不活性雰囲気を含みます .

工業生産方法: ジフェンピラミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高効率反応器の使用と、高い収率と純度を確保するための反応パラメータの継続的な監視が含まれます。 最終生成物は、通常、再結晶またはクロマトグラフィー技術によって精製されます .

反応の種類:

酸化: ジフェンピラミドは、特にビフェニル部分で酸化反応を起こし、ヒドロキシル化誘導体の形成につながります。

還元: この化合物は、特定の条件下で還元されてアミン誘導体になります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

主要な生成物:

酸化: ヒドロキシル化ビフェニル誘導体。

還元: アミン誘導体。

置換: ハロゲン化またはニトロ置換ピリジン誘導体.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of difenpiramide involves the reaction of biphenyl-4-ylacetic acid with 2-aminopyridine. The reaction typically occurs in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of hydroxylated derivatives.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Substitution: this compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Hydroxylated biphenyl derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

科学的研究の応用

Introduction to Difenpiramide

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its therapeutic applications, particularly in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Its pharmacological profile includes potent anti-inflammatory, analgesic, and antipyretic properties, making it a valuable compound in both clinical and research settings.

Pharmacological Properties

This compound exhibits several key pharmacological effects:

- Anti-inflammatory Action : It inhibits the synthesis of inflammatory prostaglandins, which are mediators of inflammation. This action is comparable to that of established NSAIDs like indomethacin and phenylbutazone .

- Peripheral Analgesic Effects : The compound provides pain relief, making it effective for various musculoskeletal disorders .

- Uricosuric Properties : this compound has been shown to promote the excretion of uric acid, which can be beneficial in conditions like gout .

Applications in Scientific Research

This compound's applications extend beyond clinical use into various fields of scientific research:

Clinical Applications

- Osteoarthritis and Rheumatoid Arthritis : this compound has been extensively studied for its efficacy in treating these conditions. Clinical trials indicate an overall therapeutic efficacy exceeding 80%, with a favorable safety profile .

- Inflammatory Conditions : It has been explored for use in treating localized inflammation in obstetrics and gynecology, as well as otorhinolaryngological conditions.

Biological Studies

- Animal Models : this compound has been utilized in various animal models to study its anti-inflammatory effects and the underlying biological mechanisms .

- Pharmacological Research : The compound serves as a model compound in studies focused on amide bond formation and reactivity, contributing to the understanding of chemical reactivity in medicinal chemistry.

Industrial Applications

- Pharmaceutical Formulations : Due to its stability and efficacy, this compound is used in the formulation of pharmaceutical products aimed at treating inflammatory disorders.

Clinical Trials

Recent double-blind studies have demonstrated that this compound is significantly more effective than acetylsalicylic acid and indomethacin for osteoarthritis treatment, with results comparable to naproxen. Side effects were reported infrequently (approximately 2.5%) and were generally mild and transient .

Comparative Efficacy

A systematic review highlighted this compound's superior therapeutic index compared to traditional NSAIDs, suggesting its potential for safer long-term use in patients with chronic inflammatory conditions .

Data Table: Summary of this compound Applications

作用機序

ジフェンピラミドは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症と痛みに重要な役割を果たす脂質化合物です。 COXを阻害することで、ジフェンピラミドはプロスタグランジンの生成を減らし、炎症と痛みを軽減します .

類似化合物:

イブプロフェン: 抗炎症作用と鎮痛作用が同様の別のNSAIDです。

ナプロキセン: 他のNSAIDと比較して、作用時間が長いことで知られています。

ジクロフェナク: 強力な抗炎症作用のために、よく使用されます.

ジフェンピラミドの独自性: ジフェンピラミドは、その特殊な化学構造により、COX酵素との独特な相互作用が可能であるため、独特です。 この相互作用は、他のNSAIDと比較して、潜在的な副作用が少なく、バランスの取れた抗炎症作用と鎮痛作用をもたらします .

類似化合物との比較

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to other NSAIDs.

Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness of Difenpiramide: this compound is unique due to its specific chemical structure, which allows for a distinct interaction with the COX enzyme. This interaction results in a balanced anti-inflammatory and analgesic effect with potentially fewer side effects compared to other NSAIDs .

生物活性

Difenpiramide, chemically known as Z-876, is a bisphenylalcanoic derivative recognized for its diverse biological activities. This compound is primarily noted for its anti-inflammatory , analgesic , antipyretic , and uricosuric properties. Understanding its biological activity is crucial for its application in therapeutic settings, particularly in treating conditions associated with inflammation and pain.

This compound's structure allows it to interact with various biochemical pathways. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins, mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively mitigates inflammatory responses and associated symptoms.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes. This inhibition leads to decreased production of pro-inflammatory mediators. Studies have shown that this compound can significantly reduce inflammation in animal models, demonstrating its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

2. Analgesic Effects

The analgesic properties of this compound are linked to its ability to modulate pain pathways. It has been shown to reduce pain responses in various experimental models, making it a candidate for managing acute and chronic pain conditions .

3. Antipyretic Properties

This compound also exhibits antipyretic effects, which are beneficial in treating fever. Its mechanism involves the modulation of hypothalamic thermoregulatory centers, leading to a reduction in elevated body temperature .

4. Uricosuric Activity

This compound has been identified as a uricosuric agent, promoting the excretion of uric acid through renal mechanisms. This activity is particularly relevant for patients suffering from gout or hyperuricemia .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Animal Model Study on Inflammation : A study conducted on rats demonstrated that this compound significantly reduced paw edema induced by carrageenan injection, indicating robust anti-inflammatory activity. The results showed a dose-dependent response with maximum efficacy at higher doses .

- Clinical Trial on Pain Management : In a double-blind placebo-controlled trial involving patients with osteoarthritis, participants receiving this compound reported a significant reduction in pain scores compared to those receiving placebo. The analgesic effect was noted within hours post-administration, highlighting its rapid action .

- Uric Acid Excretion Study : A study involving patients with gout showed that administration of this compound resulted in a notable decrease in serum uric acid levels over four weeks, supporting its use as a uricosuric agent .

特性

IUPAC Name |

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHROYKAGRUWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199459 | |

| Record name | Difenpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51484-40-3 | |

| Record name | Difenpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51484-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenpiramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difenax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Difenpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of Difenpiramide?

A1: Research suggests that this compound exhibits anti-inflammatory activity. While the exact mechanism of action remains unclear, studies have explored its therapeutic potential in various inflammatory conditions. For instance, research has investigated its use in treating degenerative and inflammatory arthropathies [, ], otorhinolaryngological conditions [], and localized inflammation in obstetrics and gynecology []. Further research is needed to fully elucidate its mechanism of action and therapeutic benefits.

Q2: Has this compound's impact on platelet function been investigated?

A2: Yes, studies have explored the potential anti-aggregation activity of this compound on platelets []. This line of research is crucial as it might provide insights into the drug's potential cardiovascular effects and potential applications in conditions involving platelet aggregation.

Q3: What is known about the metabolic fate of this compound in different species?

A3: A study investigated the metabolism of this compound in rats, dogs, and humans []. Understanding the drug's metabolic pathway in different species is essential for preclinical and clinical development, as it helps predict potential metabolites, drug interactions, and interspecies differences in drug response.

Q4: Are there any studies focusing on the physicochemical properties of this compound?

A4: Yes, researchers have characterized the physicochemical profile of this compound []. This type of research is crucial as it provides insights into the drug's solubility, stability, and other properties that can influence its formulation, delivery, and overall efficacy.

Q5: Is there any information available on the analytical techniques employed in this compound research?

A5: While the provided abstracts lack details on specific analytical methods for this compound, one study mentions the use of mass spectrometry in drug metabolism research []. Mass spectrometry and related techniques are commonly employed for drug identification, quantification, and studying metabolic pathways. It is highly likely that various analytical methods, including chromatography and spectroscopy, have been utilized in this compound research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。